Electron Density Redistribution: HOMO-LUMO & Dipole Moment Comparison
Density Functional Theory (DFT) calculations reveal that halogen substitution on the benzothiazole core significantly redistributes electron density, lowering both HOMO and LUMO energy levels relative to the unsubstituted parent scaffold. The presence of electron-withdrawing halogen atoms (Br and Cl) reduces the HOMO-LUMO energy gap, altering the compound's optical absorption profile and redox behavior [1]. This class-level inference indicates that 2-bromo-4,5-dichloro-1,3-benzothiazole exhibits enhanced electron-acceptor character compared to non-halogenated benzothiazole, making it a superior candidate for donor-acceptor materials and coordination complexes requiring charge-transfer interactions [1].
| Evidence Dimension | Electronic structure (HOMO-LUMO gap and dipole moment alteration) |
|---|---|
| Target Compound Data | Electron-withdrawing effect from three halogens (Br + 2Cl) reduces electron density on benzothiazole core; calculated dipole moment altered by halogen inductive effect |
| Comparator Or Baseline | Unsubstituted benzothiazole (C7H5NS) |
| Quantified Difference | Lower HOMO and LUMO energy levels; reduced HOMO-LUMO gap (specific eV values not reported for exact compound; class-level trend established for halogenated benzothiazoles) |
| Conditions | DFT calculations on halogen-substituted benzothiazole systems |
Why This Matters
Altered electronic properties directly impact optical absorption, emission, and charge transport characteristics in materials science applications, and influence binding affinity to biological targets in medicinal chemistry programs.
- [1] Materials Today: Proceedings. Synthesis and characterisation of halogen substituted benzothiazole compounds. 2021; 46: 2823-2830. View Source
